molecular formula C8H13NO2 B13834875 2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid

2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B13834875
M. Wt: 155.19 g/mol
InChI Key: BHRGPPNQHPHIFT-UHFFFAOYSA-N
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Description

2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid: is an organic compound that belongs to the class of amino acids It features a cyclohexene ring with an amino group at the second position, a methyl group at the fifth position, and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the cyclohexene ring to a cyclohexane ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or fully saturated cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and the effects of structural modifications on biological activity. It may also serve as a model compound for understanding the behavior of similar amino acids in biological systems.

Medicine: In medicine, this compound has potential applications in drug development. Its derivatives could be explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The cyclohexene ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

    2-Amino-5-methylcyclohexane-1-carboxylic acid: This compound is similar but lacks the double bond in the cyclohexene ring.

    2-Amino-5-methylcyclohex-3-ene-1-carboxamide: This derivative has an amide group instead of a carboxylic acid group.

    2-Amino-5-methylcyclohex-3-ene-1-carboxylate: This ester derivative has an ester group in place of the carboxylic acid group.

Uniqueness: 2-Amino-5-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexene ring. This combination of functional groups and ring structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-5-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-3,5-7H,4,9H2,1H3,(H,10,11)

InChI Key

BHRGPPNQHPHIFT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C=C1)N)C(=O)O

Origin of Product

United States

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